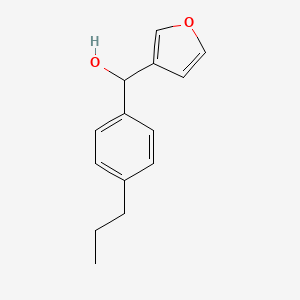

Furan-3-yl(4-propylphenyl)methanol

Description

Significance of Furan-Containing Organic Compounds in Synthetic Chemistry

Furan (B31954) and its derivatives are a cornerstone of modern synthetic organic chemistry. nih.gov The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is not merely a passive structural element but an active participant in a wide array of chemical transformations. nih.gov Its unique electronic properties and reactivity make it a versatile synthon, or building block, for the construction of more complex molecules. georganics.sk

The significance of furan-containing compounds stems from several key factors:

Versatile Reactivity: The furan nucleus can undergo a variety of reactions, including electrophilic substitution, cycloaddition, and ring-opening reactions, providing access to a diverse range of molecular architectures. georganics.sk

Presence in Bioactive Molecules: The furan motif is present in numerous natural products and biologically active compounds, including pharmaceuticals and agrochemicals. This has spurred considerable interest in the synthesis of novel furan derivatives.

Renewable Feedstock: Furfural (B47365), a key precursor to many furan derivatives, can be derived from renewable biomass sources, positioning furan chemistry as a more sustainable alternative to some petroleum-based syntheses.

Overview of Aryl-Substituted Furan Methanols as Synthetic Scaffolds

Aryl-substituted furan methanols represent a specific class of furan derivatives that have garnered attention as valuable synthetic intermediates. The combination of the furan ring, a hydroxyl group, and an aryl substituent within a single molecule provides multiple reactive sites for further chemical modification.

The general synthetic utility of this scaffold can be seen in the synthesis of related compounds, such as Furan-2-yl(4-isopropyl-3-methylphenyl)methanol. The synthesis of such molecules often involves the reaction of a furan derivative with a substituted benzaldehyde. A common method is the Grignard reaction, where a furan-based organometallic reagent attacks the carbonyl carbon of the aldehyde.

These scaffolds are precursors to a variety of more complex structures. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be a site for esterification or etherification. The furan and aryl rings can undergo substitution reactions to introduce additional functional groups. This multi-faceted reactivity makes aryl-substituted furan methanols powerful tools for building molecular complexity.

Research Trajectory and Scope of Furan-3-yl(4-propylphenyl)methanol Studies

As of mid-2024, dedicated research publications focusing specifically on the synthesis, properties, and applications of this compound are not readily found in the public domain. Its existence is confirmed through chemical supplier catalogs, which provide basic information such as its CAS number.

The research trajectory for this compound is therefore largely speculative and would likely follow the established paths for other aryl-substituted furan methanols. Initial studies would be expected to focus on:

Development of Efficient Synthetic Routes: Investigating various catalytic and stoichiometric methods to prepare the compound in high yield and purity.

Characterization of Physicochemical Properties: Detailed analysis of its spectral data (NMR, IR, Mass Spectrometry) and physical properties.

Exploration of its Reactivity: Studying its behavior in a range of chemical reactions to establish its utility as a synthetic intermediate.

Screening for Biological Activity: Given the prevalence of furan-containing compounds in medicinal chemistry, it would be a logical step to investigate its potential biological effects. nih.gov

While detailed research findings for this compound are yet to be published, the foundational knowledge of furan chemistry provides a strong basis for its future investigation and potential applications.

Properties

IUPAC Name |

furan-3-yl-(4-propylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-2-3-11-4-6-12(7-5-11)14(15)13-8-9-16-10-13/h4-10,14-15H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUJHJXMVCOANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Furan 3 Yl 4 Propylphenyl Methanol and Its Analogs

Strategies for Carbon-Carbon Bond Formation in Aryl(furan-3-yl)methanol Scaffolds

The central challenge in synthesizing Furan-3-yl(4-propylphenyl)methanol lies in the creation of the bond between the furan-3-yl group and the carbon atom of the methanol (B129727) bridge, which is also attached to the 4-propylphenyl group. This is typically achieved through the reaction of a nucleophilic organometallic species with an electrophilic carbonyl compound.

Organometallic Reagent-Mediated Approaches (e.g., Grignard Reactions)

Grignard reactions represent a classic and highly effective method for forming carbon-carbon bonds. mnstate.edu This approach involves the nucleophilic addition of a Grignard reagent to a carbonyl group. tsijournals.com For the synthesis of this compound, two primary Grignard pathways are feasible:

Pathway A: Reaction of a furan-3-ylmagnesium halide with 4-propylbenzaldehyde.

Pathway B: Reaction of a 4-propylphenylmagnesium halide with furan-3-carbaldehyde.

The Grignard reagent is prepared by reacting an aryl or heteroaryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). cerritos.edu The resulting organomagnesium compound is a potent nucleophile that readily attacks the electrophilic carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. tsijournals.com

A significant challenge in Grignard syntheses is the reagent's high reactivity towards protic solvents, including water, which necessitates strictly anhydrous reaction conditions. mnstate.edursc.org All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the Grignard reagent from being quenched. cerritos.edu Side reactions, such as the coupling of the Grignard reagent with unreacted halide (forming biphenyl (B1667301) in Pathway B), can be minimized by controlling the reaction temperature and the rate of addition of the reactants. libretexts.org

Table 1: Grignard Reaction Pathways for this compound

| Pathway | Furan-Containing Reactant | Phenyl-Containing Reactant | Product |

| A | 3-Bromofuran + Mg | 4-Propylbenzaldehyde | This compound |

| B | Furan-3-carbaldehyde | 4-Propylbromobenzene + Mg | This compound |

Transition Metal-Catalyzed Coupling Reactions for Aryl Substitution

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com Reactions such as the Suzuki, Stille, and Negishi couplings provide powerful methods for linking aryl and heteroaryl groups. thermofisher.comacs.org

These reactions typically involve the coupling of an organometallic compound with an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium. rsc.orgnih.gov In the context of synthesizing analogs or precursors to the target molecule, a Suzuki coupling could be employed to link the furan (B31954) and phenyl rings. For instance, 3-furylboronic acid could be coupled with 1-bromo-4-propylbenzene (B1266215) in the presence of a palladium catalyst and a base.

A highly modular and advanced strategy involves a one-pot reaction cascade. For example, a propargyl alcohol can undergo a trans-diboration, followed by regioselective acylation, cyclization, and dehydration to form a trisubstituted furylboronic acid pinacol (B44631) ester. This intermediate can then undergo a Suzuki coupling to introduce a fourth substituent, allowing for the flexible synthesis of highly functionalized, tetrasubstituted furans. nih.gov This method highlights the power of combining different catalytic cycles to build complex molecules efficiently. nih.gov

Table 2: Overview of Relevant Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Organometallic Reagent | Organic Halide/Triflate | Typical Catalyst |

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Aryl/Vinyl Halide or Triflate | Pd complex (e.g., Pd(PPh₃)₄) + Base |

| Stille Coupling | Organotin compound (organostannane) | Aryl/Vinyl Halide or Triflate | Pd complex |

| Negishi Coupling | Organozinc compound | Aryl/Vinyl/Alkyl Halide or Triflate | Pd or Ni complex |

| Ullmann Reaction | Aryl Halide | Aryl Halide | Copper (often high temperatures) |

Approaches to Substituted Furan Rings in Methanol Derivatives

Cycloaddition Reactions for Furan Ring Construction

Cycloaddition reactions are powerful methods for forming cyclic compounds. numberanalytics.com Furan can participate in several types of cycloadditions to form more complex structures.

Diels-Alder Reaction : Furan can act as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles. quora.com This reaction typically forms an oxabicycloheptene derivative, which can then be converted to a substituted aromatic furan through subsequent chemical transformations. quora.com

[3+2] Cycloadditions : More direct routes to highly substituted furans can be achieved through [3+2] cycloaddition strategies. One such method involves a tandem sequence of 1,2-acyloxy migration, intramolecular [3+2] cycloaddition, and aromatization starting from enol ether-tethered propargylic esters. acs.org This approach demonstrates excellent functional group tolerance and provides access to a wide range of furan products. acs.org Another innovative method utilizes a acs.orgpharmaguideline.com-phospha-Brook rearrangement to generate an α-oxygenated propargyl anion, which undergoes a formal [3+2] cycloaddition with an aldehyde, leading to polysubstituted furans. organic-chemistry.org

Base-Catalyzed and Metal-Free Methods for Furan Synthesis

To avoid the use of metals, base-catalyzed and other metal-free methods have been developed for furan synthesis. These approaches often offer milder reaction conditions and simpler purification procedures.

Paal-Knorr Furan Synthesis : This is a fundamental method for synthesizing furans, which involves the acid-catalyzed dehydration of 1,4-dicarbonyl compounds. pharmaguideline.com

Base-Catalyzed Cyclizations : Several base-catalyzed methods provide efficient routes to substituted furans. The cyclization-isomerization of β- and γ-alkynyl allylic alcohols can be achieved using a base to produce furan rings. acs.org Additionally, a domino reaction between β-keto compounds and vinyl dichlorides, promoted by a base, offers a straightforward synthesis of 2,3,5-trisubstituted furans from readily available starting materials. organic-chemistry.org

Metal-Free Synthesis from Allenyl Ketones : Allenyl ketones can be converted into furans upon heating, sometimes with the aid of a silver salt, although metal-free thermal cyclizations are also possible. pharmaguideline.com

Optimization of Reaction Conditions and Process Development

The efficiency, yield, and selectivity of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reagents.

For Grignard reactions , optimization primarily focuses on:

Solvent : Anhydrous ethers like diethyl ether or THF are crucial for stabilizing the Grignard reagent. cerritos.edu

Temperature Control : Maintaining a gentle reflux during reagent formation and subsequent reaction is often necessary. Low temperatures during the addition of the carbonyl compound can help minimize side reactions. libretexts.org

Initiation : The reaction between magnesium and the organic halide can sometimes be sluggish. The use of activating agents like a small crystal of iodine or mechanical crushing of the magnesium can help initiate the reaction. cerritos.edulibretexts.org

For transition metal-catalyzed couplings , optimization involves:

Catalyst System : The choice of metal precursor (e.g., Pd(OAc)₂) and ligand (e.g., phosphine-based ligands) is critical for catalytic activity and selectivity. nih.gov The development of ligand-free catalytic systems is an active area of research, aiming to reduce costs and simplify purification. rsc.org

Base and Solvent : The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent can significantly impact the reaction rate and yield.

Reaction Time and Temperature : These parameters must be carefully controlled to ensure complete conversion while minimizing the degradation of reactants or products.

Table 3: Key Parameters for Reaction Optimization

| Synthetic Method | Parameter | Importance/Effect |

| Grignard Reaction | Anhydrous Conditions | Essential to prevent quenching of the Grignard reagent. |

| Temperature | Controls reaction rate and minimizes side products like Wurtz coupling. | |

| Activating Agent (e.g., I₂) | Initiates the formation of the Grignard reagent from inactive magnesium. | |

| Transition Metal Coupling | Catalyst/Ligand | Determines catalytic activity, stability, and selectivity. |

| Base | Affects the rate of transmetalation and catalyst regeneration. | |

| Solvent | Influences solubility of reagents and catalyst stability. | |

| Furan Ring Synthesis | Catalyst (Acid/Base) | Controls the rate and mechanism of cyclization and dehydration. |

| Starting Material Structure | The substitution pattern of the precursor dictates the final furan structure. |

Solvent Effects and Reaction Temperature Control

The choice of solvent and precise temperature regulation are paramount in the synthesis of this compound, primarily when employing a Grignard-based pathway. These factors directly influence the stability of the organomagnesium reagent, reaction kinetics, and the prevalence of side reactions.

Interactive Table: Comparison of Solvents in Grignard Reactions

Reaction Temperature Control: Temperature management is critical for both safety and yield. The formation of the Grignard reagent is a highly exothermic process that can be slow to initiate. mt.comhzdr.de This delay can lead to a hazardous accumulation of unreacted alkyl halide, and once the reaction begins, a rapid temperature increase can occur. researchgate.net Therefore, reactions are often initiated at room temperature and then cooled to maintain control. chemicalbook.com For the subsequent addition to an aldehyde, temperatures are typically kept low (between -78°C and 0°C) to minimize side reactions, such as enolization or Wurtz coupling, and improve selectivity. numberanalytics.com In industrial settings, reaction calorimeters are used to study the exothermicity, and automated systems control the feed rate of reactants to prevent thermal runaway. researchgate.netresearchgate.net

Stoichiometric Considerations and Yield Optimization

The yield of this compound is heavily dependent on the precise ratio of reactants and the minimization of competing side reactions.

Yield Optimization: Optimizing the yield involves suppressing undesirable pathways. A common side reaction is Wurtz coupling, where the Grignard reagent reacts with the unreacted organohalide starting material, diminishing the amount of reagent available for the main reaction. researchgate.net Another significant challenge in reactions involving furyl carbonyls is the potential for 1,4-conjugate addition to the furan ring system, which competes with the desired 1,2-addition to the carbonyl group. researchgate.net The choice of reaction parameters like temperature and solvent, as well as the purity of the magnesium and reactants, plays a crucial role in maximizing the yield of the desired diarylmethanol. hzdr.demdpi.com

Interactive Table: Factors Influencing Yield

Reaction Time and Monitoring Techniques (e.g., TLC)

Determining the optimal reaction time is essential for maximizing product yield while preventing the formation of degradation products. This is achieved through careful reaction monitoring. numberanalytics.com

Reaction Time: The duration of the synthesis can range from a few hours to overnight. mdpi.com The specific time depends on factors such as the reactivity of the starting materials, the reaction temperature, and the solvent used. Optimizing the reaction time is crucial; insufficient time leads to an incomplete reaction, while excessively long times can result in the degradation of the product or the formation of byproducts. numberanalytics.com

Monitoring Techniques: Several techniques are available to track the progress of the reaction.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method widely used in laboratory settings. By spotting the reaction mixture on a TLC plate over time, a chemist can visually track the disappearance of the starting materials (e.g., 4-propylbenzaldehyde) and the appearance of the this compound product. This allows for a qualitative assessment of when the reaction has reached completion.

In-situ Spectroscopy (FTIR/NIR): In more controlled laboratory or industrial environments, real-time monitoring is achieved using spectroscopic methods like Fourier-Transform Infrared (FTIR) or Near-Infrared (NIR) spectroscopy. mt.comresearchgate.net An ATR (Attenuated Total Reflectance) probe is inserted directly into the reaction vessel, allowing for the continuous measurement of the concentrations of reactants and products. mt.com This provides precise data on reaction initiation, progression, and endpoint, significantly improving process control and safety. researchgate.netresearchgate.net

Scalability of Synthesis Protocols (e.g., Gram-Scale Reactions)

Transitioning the synthesis of this compound from a small laboratory experiment to a larger gram-scale or pilot-plant production presents significant challenges, primarily related to process safety and consistency.

The main obstacle in scaling up Grignard reactions is the management of heat generated by the exothermic process. hzdr.de An ice bath that is sufficient for a 100 mL flask is inadequate for a multi-liter reactor. Large-scale syntheses require specialized equipment, such as jacketed reactors with controlled heating and cooling systems, to maintain the optimal temperature. researchgate.net

Protocols for gram-scale synthesis often involve the slow, controlled addition of the organohalide or Grignard reagent to manage the rate of heat evolution. nih.gov This controlled feed rate is often managed by automated systems linked to online monitoring techniques like NIR spectroscopy to prevent dangerous accumulation of reactants. researchgate.net Several syntheses of complex molecules, including those containing furan rings, have been successfully demonstrated on the gram-scale and even on a multi-kilogram scale, proving the viability of scaling up such processes with proper engineering and safety controls. researchgate.netnih.govresearchgate.netresearchgate.net For instance, the use of on-line NIR monitoring has been successfully tested in a 630 L pilot plant reactor for a Grignard reaction, demonstrating its feasibility for industrial-scale production. researchgate.net

Elucidation of Reaction Mechanisms in Furan 3 Yl 4 Propylphenyl Methanol Synthesis and Transformation

Mechanistic Pathways of Carbonyl Addition Reactions Leading to Carbinol Formation

The formation of the secondary alcohol (carbinol) in Furan-3-yl(4-propylphenyl)methanol is most commonly achieved through the nucleophilic addition of an organometallic reagent to a carbonyl compound. The primary methods involve Grignard reagents and organolithium reagents.

The Grignard reaction is a robust method for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org The synthesis of this compound via this route can be envisioned in two ways:

The reaction of 4-propylphenylmagnesium halide with 3-furaldehyde.

The reaction of 3-furylmagnesium halide with 4-propylbenzaldehyde.

The mechanism for the Grignard reaction is generally considered to be a polar, nucleophilic addition. organic-chemistry.org Because carbon is more electronegative than magnesium, the carbon atom attached to the magnesium in the Grignard reagent acts as a potent nucleophile. wikipedia.orgyoutube.com This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde. youtube.commasterorganicchemistry.com This addition typically proceeds through a six-membered ring transition state involving two molecules of the Grignard reagent, leading to the formation of a magnesium alkoxide intermediate. wikipedia.org A subsequent acidic workup protonates the alkoxide to yield the final carbinol product. masterorganicchemistry.commasterorganicchemistry.com

Organolithium reagents react in a manner analogous to Grignard reagents. masterorganicchemistry.comlibretexts.org The carbon-lithium bond is highly polarized, rendering the carbon atom strongly nucleophilic. The reaction mechanism involves the nucleophilic addition of the organolithium to the carbonyl group of the aldehyde or ketone, forming a lithium alkoxide intermediate. masterorganicchemistry.com This is followed by protonation in an acidic workup step to give the alcohol. masterorganicchemistry.com

Table 1: Comparison of Carbonyl Addition Reagents for Carbinol Synthesis

| Reagent Type | General Formula | Key Mechanistic Steps | Substrate | Product with 3-Furaldehyde |

|---|

| Grignard Reagent | R-MgX | 1. Nucleophilic attack on carbonyl carbon. youtube.com 2. Formation of magnesium alkoxide intermediate. 3. Protonation during acidic workup. masterorganicchemistry.com | Aldehyde or Ketone organic-chemistry.org | Secondary Alcohol | | Organolithium Reagent | R-Li | 1. Nucleophilic attack on carbonyl carbon. masterorganicchemistry.com 2. Formation of lithium alkoxide intermediate. 3. Protonation during acidic workup. masterorganicchemistry.com | Aldehyde or Ketone masterorganicchemistry.com | Secondary Alcohol |

Detailed Analysis of Furan (B31954) Ring Formation Mechanisms

The furan ring is a key structural motif, and its synthesis can be accomplished through several named reactions, most notably the Paal-Knorr synthesis and the Feist-Benary synthesis. wikipedia.org These methods provide pathways to the substituted furan precursors required for the ultimate synthesis of the target molecule.

Paal-Knorr Furan Synthesis The Paal-Knorr synthesis is a widely used method for preparing substituted furans from 1,4-dicarbonyl compounds. wikipedia.org The reaction is typically catalyzed by acid and involves an intramolecular cyclization followed by dehydration. alfa-chemistry.compharmaguideline.com The mechanism proceeds as follows:

Protonation of one of the carbonyl oxygens by an acid catalyst (e.g., H₂SO₄, P₂O₅). wikipedia.orgalfa-chemistry.com

The other carbonyl group undergoes tautomerization to its enol form.

The enol oxygen acts as a nucleophile, attacking the carbon of the protonated carbonyl group to form a cyclic hemiacetal intermediate. wikipedia.org

Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates an oxonium ion.

Deprotonation yields the aromatic furan ring. alfa-chemistry.com

Feist-Benary Furan Synthesis The Feist-Benary synthesis is another classical method that produces substituted furans from the reaction of an α-halo ketone and a β-dicarbonyl compound, such as a β-ketoester. wikipedia.orgquimicaorganica.org The reaction is catalyzed by a base, like ammonia (B1221849) or pyridine (B92270). wikipedia.orgwikipedia.org The mechanism involves several key steps:

The base deprotonates the β-dicarbonyl compound at the α-carbon, forming an enolate. quimicaorganica.orgwikipedia.org

This enolate then acts as a nucleophile, attacking the carbonyl carbon of the α-halo ketone in a step similar to an aldol (B89426) addition. youtube.com

The resulting alkoxide intermediate is protonated.

A second deprotonation occurs, forming a new enolate.

This is followed by an intramolecular SN2 reaction, where the enolate oxygen displaces the halide on the adjacent carbon, closing the ring to form a dihydrofuran derivative. youtube.com

The final step is the elimination of water (dehydration) to form the stable aromatic furan ring. wikipedia.org

Table 2: Comparison of Major Furan Synthesis Mechanisms

| Feature | Paal-Knorr Synthesis | Feist-Benary Synthesis |

|---|---|---|

| Reactants | 1,4-Dicarbonyl compound. wikipedia.org | α-Halo ketone and β-Dicarbonyl compound. wikipedia.org |

| Catalyst/Conditions | Acid-catalyzed (e.g., H₂SO₄, P₂O₅), dehydrating conditions. wikipedia.org | Base-catalyzed (e.g., ammonia, pyridine). wikipedia.org |

| Key Intermediate | Cyclic hemiacetal. wikipedia.org | Dihydrofuran derivative. youtube.com |

| Driving Force | Dehydration to form the aromatic ring. alfa-chemistry.com | Intramolecular SN2 cyclization and subsequent dehydration. youtube.com |

Electron Transfer and Intermediate Species in Catalyzed Reactions

While the polar nucleophilic addition is the generally accepted mechanism for many carbonyl additions, an alternative pathway involving single-electron transfer (SET) has been proposed and identified, particularly for Grignard reactions. organic-chemistry.orgwikipedia.org

The likelihood of a reaction proceeding via a polar mechanism versus a SET mechanism is dependent on the substrate and the Grignard reagent. wikipedia.orgnih.gov The SET pathway is more likely with substrates that can readily accept an electron, such as aromatic ketones, or with sterically hindered ketones. organic-chemistry.orgnih.gov

The SET mechanism involves the following steps:

A single electron is transferred from the Grignard reagent to the carbonyl compound.

This transfer generates a magnesium-containing radical cation and a ketyl radical anion intermediate. wikipedia.org

These radical species can then combine to form the same alkoxide product as the polar mechanism, or they can participate in side reactions.

Evidence for the SET mechanism comes from the use of radical clocks and the detection of radical coupling side products. nih.gov However, studies have shown that for the reactions of most Grignard reagents with aldehydes and alkyl ketones, the concerted, two-electron pathway is dominant, and there is no evidence for radical intermediates. nih.gov The SET pathway becomes more competitive with more electron-deficient ketones or with bulky Grignard reagents like tert-butylmagnesium chloride. nih.gov

In the context of furan synthesis, modern methods often employ transition metal catalysts (e.g., palladium, copper, gold), which proceed through distinct intermediate species. researchgate.netresearchgate.net For instance, palladium-catalyzed syntheses of furans can involve intermediates such as furanylpalladium species, which can then undergo cross-coupling or Heck-type reactions. researchgate.net These catalyzed reactions offer access to polysubstituted furans under mild conditions and involve organometallic intermediates and catalytic cycles that are distinct from the classical named reactions. researchgate.netorganic-chemistry.org

Table 3: Mechanistic Pathways in Grignard Reactions

| Mechanistic Pathway | Key Characteristics | Favored By | Intermediate Species |

|---|---|---|---|

| Polar (Two-Electron) Mechanism | Concerted nucleophilic addition. nih.gov | Aldehydes, alkyl ketones, primary alkyl Grignard reagents. nih.gov | Six-membered ring transition state, alkoxide. wikipedia.org |

| Single-Electron Transfer (SET) | Initial transfer of a single electron. wikipedia.org | Aromatic ketones, sterically hindered ketones, electron-deficient carbonyls. organic-chemistry.orgnih.gov | Ketyl radical anion, radical cation. wikipedia.org |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For Furan-3-yl(4-propylphenyl)methanol, a comprehensive NMR analysis involves one-dimensional (¹H and ¹³C) and two-dimensional techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and splitting patterns can be inferred from closely related analogs and general principles of NMR theory.

The ¹H NMR spectrum of this compound would be anticipated to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the propyl-substituted phenyl ring, the benzylic methine proton, the hydroxyl proton, and the propyl group protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Furanyl Protons | ~6.3 - 7.4 | m |

| Phenyl Protons | ~7.1 - 7.3 | m |

| Methine Proton (-CHOH) | ~5.7 | s |

| Hydroxyl Proton (-OH) | Variable | s (broad) |

| Propyl Protons (-CH₂CH₂CH₃) | ~0.9 (CH₃), ~1.6 (CH₂), ~2.5 (CH₂) | t, sextet, t |

Note: 's' denotes a singlet, 't' a triplet, 'sextet' a sextet, and 'm' a multiplet. The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Furanyl Carbons | ~110 - 145 |

| Phenyl Carbons | ~125 - 142 |

| Methine Carbon (-CHOH) | ~70 - 75 |

| Propyl Carbons (-CH₂CH₂CH₃) | ~13 (CH₃), ~24 (CH₂), ~38 (CH₂) |

Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For instance, the correlation between the protons of the propyl group would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, enabling the unambiguous assignment of protonated carbons.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Expected FT-IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (alcohol) | ~3600 - 3200 (broad) | Indicates the presence of the hydroxyl group. |

| C-H Stretch (aromatic) | ~3100 - 3000 | Aromatic C-H bonds of the furan and phenyl rings. |

| C-H Stretch (aliphatic) | ~3000 - 2850 | Aliphatic C-H bonds of the propyl group. |

| C=C Stretch (aromatic) | ~1600 - 1450 | Aromatic ring stretching vibrations. |

| C-O Stretch (alcohol) | ~1260 - 1000 | Stretching vibration of the C-O single bond. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation pattern. For this compound (C₁₄H₁₆O₂), the expected exact mass is approximately 216.1150 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals.

Expected Fragmentation Pathways:

Loss of a water molecule (-H₂O): A common fragmentation for alcohols, leading to a fragment ion at [M-18]⁺.

Cleavage of the benzylic bond: This could result in the formation of a stable benzylic cation.

Fragmentation of the propyl group: Sequential loss of methyl or ethyl radicals.

Fragmentation of the furan ring: The furan ring can undergo characteristic ring-opening and fragmentation pathways. core.ac.uked.ac.uk

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction on single crystals is a powerful analytical technique that provides unambiguous proof of a molecule's connectivity and stereochemistry. By measuring the diffraction pattern of X-rays passing through a single crystal, scientists can map the electron density of the molecule and, from that, determine the positions of individual atoms in the crystal lattice. This technique is indispensable for establishing the absolute configuration of chiral centers and understanding intermolecular interactions that govern the packing of molecules in the solid state.

Single Crystal X-ray Diffraction Analysis

The process of single crystal X-ray diffraction analysis involves growing a high-quality single crystal of the compound, mounting it on a goniometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction data is collected and processed to solve the crystal structure.

While specific data for this compound is not available, the crystallographic analysis of a similar compound, furan-2,5-diylbis((4-chlorophenyl)methanol), provides a relevant example of the data obtained from such an analysis. researchgate.net The crystal data and structure refinement parameters for this analog are typically presented in a standardized format, as shown in the interactive table below.

Table 1: Crystal Data and Structure Refinement for a Furan-Methanol Analog researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₁₄Cl₂O₃ |

| Formula Weight | 361.20 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 10.3048(6) Åb = 8.9620(5) Åc = 18.0909(10) Åα = 90°β = 93.046(6)°γ = 90° |

| Volume | 1668.36(16) ų |

| Z | 4 |

| Density (calculated) | 1.436 Mg/m³ |

| Absorption Coefficient | 3.559 mm⁻¹ |

Conformational Analysis in the Crystalline State

The data from single crystal X-ray diffraction also allows for a detailed conformational analysis of the molecule in its crystalline state. This includes the determination of bond lengths, bond angles, and torsion angles, which define the molecule's three-dimensional shape.

In the case of furan-containing methanols, a key conformational feature is the relative orientation of the furan and phenyl rings. For instance, in (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, the dihedral angle between the 4-fluorobenzene ring and the furan ring is a significant 70.25°. researchgate.net This twist between the aromatic rings is a common feature in such molecules and is influenced by steric and electronic factors. researchgate.net

Furthermore, the analysis reveals the nature of intermolecular interactions, such as hydrogen bonding, which stabilize the crystal structure. In the aforementioned fluorinated analog, a strong intermolecular hydrogen bond is observed between the hydroxyl group of the methanol (B129727) moiety and the oxygen atom of the hydroxymethyl group of a neighboring molecule. researchgate.net These interactions play a critical role in the formation of a stable three-dimensional network. researchgate.net

The selected bond lengths and angles for an analogous compound, furan-2,5-diylbis((4-chlorophenyl)methanol), are presented in the interactive table below to illustrate the type of detailed geometric information that can be obtained.

Table 2: Selected Bond Lengths and Angles for a Furan-Methanol Analog researchgate.net

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C(7)-O(1) | 1.422(3) |

| C(12)-O(3) | 1.425(3) |

| O(1)-H(1)...O(3) | 1.9905(17) |

This data provides a quantitative description of the molecular geometry, highlighting the precise distances between atoms and the angles at which they are connected. Such information is invaluable for computational modeling and for understanding the structure-activity relationships of the compound.

Computational and Theoretical Chemistry Studies of Furan 3 Yl 4 Propylphenyl Methanol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. It is particularly well-suited for elucidating the properties of organic molecules like Furan-3-yl(4-propylphenyl)methanol.

The first step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), which defines the mathematical functions used to describe the electrons.

| Parameter | Predicted Value |

| C-C bond length (phenyl ring) | ~1.39 Å |

| C-O bond length (furan ring) | ~1.37 Å |

| C-O bond length (methanol) | ~1.43 Å |

| Dihedral Angle (Furan-C-C-Phenyl) | Varies with conformation |

Note: The values presented are illustrative and would be precisely determined through detailed DFT calculations.

To understand how this compound interacts with light, a property crucial for applications in optoelectronics, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic excitation energies, which correspond to the absorption of light by the molecule, promoting it from its ground electronic state to an excited state.

The results of TD-DFT calculations are typically presented as a simulated absorption spectrum, showing the wavelengths of light the molecule is likely to absorb. These absorptions are associated with specific electronic transitions, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other nearby orbitals. The nature of these transitions, for example, whether they are localized on the furan (B31954) ring, the phenyl ring, or involve charge transfer between the two, can be analyzed to understand the photophysical behavior of the molecule. For furan oligomers, TD-DFT has been used to appraise their optoelectronic properties. researchgate.net

Quantum Chemical Descriptors and Reactivity Prediction

Beyond structure and spectra, DFT provides a suite of quantum chemical descriptors that offer insights into the reactivity and kinetic stability of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). wikipedia.org The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wikipedia.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily excitable and potentially more reactive. For this compound, the FMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The furan ring, being electron-rich, is expected to contribute significantly to the HOMO, while the phenyl ring and the methanol (B129727) group may have a more complex influence on both the HOMO and LUMO.

| Orbital | Conceptual Role | Predicted Energy (Illustrative) |

| HOMO | Electron Donor | -6.2 eV |

| LUMO | Electron Acceptor | -1.5 eV |

| HOMO-LUMO Gap | Reactivity Indicator | 4.7 eV |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is a valuable tool for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would likely show a region of high electron density (red) around the oxygen atom of the furan ring and the hydroxyl group, making these sites attractive to electrophiles. Conversely, the hydrogen atom of the hydroxyl group would likely be a region of positive potential (blue), indicating its susceptibility to nucleophilic attack. Studies on similar furan compounds have shown that negative electrostatic potentials play a significant role in their interactions. nih.govresearchgate.net

Intermolecular Interaction Analysis

Understanding how molecules of this compound interact with each other is crucial for predicting its bulk properties, such as its crystal structure and melting point. Computational methods can be used to analyze and quantify various types of non-covalent interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions in a crystal structure. While an experimental crystal structure for this compound is not available, theoretical predictions of its packing could be analyzed using this method. This analysis would provide a percentage contribution of different types of intermolecular contacts, offering a detailed picture of the forces holding the molecules together. For instance, in related thiophene (B33073) oligomers, H...H and C...S interactions were found to be dominant. researchgate.net

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, researchers can gain insights into how molecules are packed and which atomic contacts are most significant.

The analysis generates a d_norm surface, which identifies regions of intermolecular contact. On this surface, red spots highlight close contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions indicate longer-range contacts. nih.gov From the Hirshfeld surface, a two-dimensional (2D) fingerprint plot is generated. This plot provides a quantitative summary of all intermolecular interactions by plotting the distances from the surface to the nearest atom inside (di) and outside (de) the surface. researchgate.net

Each type of atomic interaction (e.g., hydrogen-hydrogen, oxygen-hydrogen, carbon-hydrogen) has a characteristic appearance on the fingerprint plot, allowing for the deconvolution of the plot to determine the percentage contribution of each interaction to the total crystal packing. nih.gov

For instance, a Hirshfeld analysis performed on a complex furan-containing heterocyclic compound revealed the following distribution of intermolecular contacts, which provides a relevant example of the types of interactions that could be expected for furan-containing structures.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 40.9% |

| C···H/H···C | 23.7% |

| S···H/H···S | 10.7% |

| N···H/H···N | 8.1% |

| O···H/H···O | 7.0% |

| Other | 9.6% |

This table presents example data from a Hirshfeld surface analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide to illustrate the typical outputs of such an analysis. nih.gov The prevalence of H···H and C···H contacts indicates the importance of van der Waals forces in the crystal packing. nih.gov

For this compound, one would anticipate significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, with the latter being particularly important due to the hydroxyl group, which can act as a hydrogen-bond donor and acceptor.

Molecular Dynamics Simulations and Docking Studies of Chemical Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of a small molecule (a ligand), such as this compound, with a biological target, typically a protein. ijper.orgnih.gov

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a receptor's binding site. researchgate.net The process involves computationally placing the ligand in various positions and conformations within the active site and using a scoring function to estimate the strength of the interaction. ijper.org A higher score, often represented as a negative value (e.g., kcal/mol), suggests a more stable and favorable interaction. researchgate.net These studies are crucial in drug discovery for identifying potential drug candidates. nih.gov

For example, a docking study of several furan-azetidinone derivatives against the E. coli enoyl reductase enzyme yielded Glide Scores (GScore), which rank the binding affinity. ijper.org The results highlight how different substituents on the core structure can influence binding.

| Compound | Glide Score (XP) | Emodel Score |

|---|---|---|

| Compound 4e | -9.195 | -73.407 |

| Compound 4d | -9.039 | -60.997 |

This table shows example docking scores for furan-azetidinone hybrids against E. coli enoyl reductase, illustrating how computational tools rank potential inhibitors. ijper.org Interactions like pi-pi stacking with amino acid residues such as Phenylalanine (PHE) and Tyrosine (TYR) were identified as key to binding. ijper.org

Molecular Dynamics (MD) Simulations provide a more dynamic picture of molecular interactions. An MD simulation calculates the motion of atoms in a system over time, offering insights into the stability of the ligand-receptor complex and the specific interactions that maintain binding. nih.gov These simulations can reveal how the protein and ligand adapt to each other and can be used to calculate binding energies, which reflect the stability of the complex. nih.gov For example, MD simulations have been used to study the thermal decomposition of complex furan-based energetic materials by tracking bond fractures over time at various temperatures. nih.gov

For this compound, docking and MD studies could elucidate its potential as an inhibitor for various enzymes by detailing its binding mode, identifying key interactions with amino acid residues (e.g., hydrogen bonds involving the methanol group, hydrophobic interactions from the propylphenyl group), and assessing the stability of the resulting complex.

Chemical Transformations and Derivatization Strategies for Furan 3 Yl 4 Propylphenyl Methanol

Functionalization of the Hydroxyl Group (e.g., Esterification, Etherification)

The secondary hydroxyl group is a primary site for functionalization in Furan-3-yl(4-propylphenyl)methanol. Standard organic reactions such as esterification and etherification can be employed to introduce a wide array of functional groups, thereby modifying the molecule's physical and chemical properties.

Esterification: The conversion of the hydroxyl group to an ester is a common strategy. This can be achieved through reaction with various acylating agents. For instance, reaction with an acid chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester. Similarly, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed. The synthesis of alkyl esters of furan-carboxylic acids has been demonstrated, suggesting the viability of such transformations on related furan (B31954) derivatives researchgate.net.

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis organic-chemistry.org. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide to form the ether linkage. Alternative methods for ether synthesis, including reductive etherification, are also available in organic synthesis organic-chemistry.org.

These functionalization reactions are pivotal for creating libraries of compounds with tailored properties, which can be useful in various research applications.

| Transformation | Reagents | Product Type | Potential Conditions |

| Esterification | Acid Chloride, Pyridine | Ester | Room Temperature |

| Esterification | Carboxylic Acid, H₂SO₄ | Ester | Reflux |

| Etherification (Williamson) | 1. NaH; 2. Alkyl Halide | Ether | 0 °C to Room Temperature |

This table presents plausible reaction conditions based on general organic chemistry principles.

Modifications of the Furan Ring System

The furan ring is an electron-rich heterocycle, making it susceptible to various modifications, including electrophilic substitution and ring-opening reactions.

The furan ring readily undergoes electrophilic aromatic substitution (EAS) reactions youtube.commasterorganicchemistry.com. Due to the directing effect of the oxygen atom and the existing substituent at the 3-position, electrophilic attack is most likely to occur at the adjacent, unsubstituted 2- or 5-positions. Common EAS reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent.

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid, typically at low temperatures to prevent degradation of the furan ring.

Sulfonation: Introduction of a sulfonic acid group using sulfur trioxide or concentrated sulfuric acid.

Friedel-Crafts Reactions: Alkylation or acylation of the furan ring using an alkyl or acyl halide with a Lewis acid catalyst masterorganicchemistry.com. The choice of catalyst is crucial to avoid polymerization or ring-opening of the sensitive furan moiety.

The regioselectivity of these substitutions is influenced by both electronic and steric factors.

The furan ring can undergo ring-opening reactions under various conditions, providing access to linear, highly functionalized compounds. Acid-catalyzed hydrolysis, for example, can lead to the formation of 1,4-dicarbonyl compounds rsc.org. Oxidative ring-opening is another important transformation that can yield a variety of products depending on the oxidant and reaction conditions researchgate.net.

Conversely, ring-closing reactions are fundamental to the synthesis of the furan core itself and its derivatives organic-chemistry.org. For instance, the Paal-Knorr furan synthesis involves the cyclization of a 1,4-dicarbonyl compound under acidic conditions. While this compound is already a furan derivative, understanding ring-closing strategies is essential for the synthesis of more complex, polycyclic systems incorporating the furan motif researchgate.netrsc.org.

| Reaction Type | General Conditions | Potential Products from Furan Ring |

| Electrophilic Halogenation | NBS, CCl₄ | Bromo-furan derivative |

| Furan Ring-Opening (Oxidative) | Oxidizing agent (e.g., FeCl₃) | Dicarbonyl compounds rsc.org |

| Furan Ring-Opening (Acidic) | Aqueous Acid | 1,4-dicarbonyl compound |

This table illustrates general transformations of the furan ring, with specific examples from the literature on related compounds.

Transformations Involving the Propylphenyl Moiety

The 4-propylphenyl group offers another site for chemical modification. The propyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is occupied by the furan-methanol substituent, further substitution on the phenyl ring is directed to the ortho positions (positions 3 and 5 of the phenyl ring). Standard electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can be performed on the phenyl ring, often under harsher conditions than those required for the furan ring.

Additionally, the propyl group itself can be a site of reaction, for instance, through free-radical halogenation at the benzylic position, although this is generally less facile than with methyl or ethyl groups.

Synthesis of Polyfunctionalized this compound Derivatives

By combining the transformations described above, a wide range of polyfunctionalized derivatives of this compound can be synthesized researchgate.net. For example, one could first perform an electrophilic substitution on the furan ring, followed by functionalization of the hydroxyl group. Alternatively, modification of the phenyl ring could be followed by a reaction on the furan moiety. The sequence of these reactions would need to be carefully planned to account for the changing electronic and steric properties of the molecule at each step. The development of sustainable catalytic pathways is also a key consideration in the synthesis of furan derivatives frontiersin.org. This multi-pronged approach allows for the creation of a diverse chemical space originating from a single parent compound.

Applications and Advanced Materials Chemistry

Furan-3-yl(4-propylphenyl)methanol as a Building Block in Complex Organic Synthesis

This compound, by its structure, is a valuable precursor in multi-step organic synthesis. The furan (B31954) ring is more reactive than benzene (B151609) in electrophilic substitution reactions, and the secondary alcohol group is a key functional handle for a variety of transformations. wikipedia.org This combination allows for its use in constructing larger, more complex molecular architectures.

The alcohol group (-OH) can undergo several fundamental reactions. For instance, oxidation can convert the methanol (B129727) group into a ketone, creating an electrophilic center for subsequent carbon-carbon bond formation. smolecule.com Esterification and etherification reactions are also readily achievable, allowing the molecule to be linked to other molecular fragments or polymer backbones.

The synthesis of substituted furans is a significant area of research, with numerous methods developed to create specific substitution patterns on the furan ring. researchgate.netnih.gov this compound can be synthesized through methods like the Grignard reaction, where a furan-based Grignard reagent reacts with a substituted benzaldehyde. Conversely, the inherent reactivity of the furan ring itself can be exploited. It can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex polycyclic systems. wikipedia.org

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst Example | Resulting Functional Group | Potential Application |

| Oxidation | Potassium permanganate | Ketone | Intermediate for drug synthesis |

| Esterification | Carboxylic acid (e.g., Acetic acid) | Ester | Monomer for polyesters |

| Etherification | Alkyl halide (e.g., Methyl iodide) | Ether | Modification of material properties |

| Substitution | Electrophile (e.g., Bromine) | Substituted Furan Ring | Fine-tuning electronic properties |

| Cycloaddition | Dienophile (e.g., Maleic anhydride) | Polycyclic system | Core for functional materials |

This table illustrates the synthetic versatility of this compound as a starting material for a diverse range of chemical structures.

Potential in Polymeric Materials Science

Furan-based polymers represent a significant class of materials derived from renewable biomass sources, offering a sustainable alternative to petroleum-based plastics. catalysis-summit.comgminsights.com The polymerization of furfuryl alcohol is a well-established process that yields furan resins, which are used as binders and thermosetting materials. wikipedia.orgresearchgate.net this compound, as a substituted furfuryl alcohol derivative, has the potential to act as a monomer or co-monomer in the synthesis of novel polymers.

The presence of the hydroxyl group allows for polycondensation reactions. For example, reacting with a dicarboxylic acid could produce furan-based polyesters. rsc.orgnih.gov These polyesters could exhibit unique thermal and mechanical properties influenced by the bulky 4-propylphenyl substituent. Such polymers are being investigated as bio-based alternatives to materials like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org The polymerization can often be achieved using enzymatic catalysts, such as lipase, which aligns with green chemistry principles by offering mild reaction conditions. nih.gov

Furthermore, the furan ring itself can be involved in polymerization. While direct conjugation between furan rings is not typical in standard furan resins, specialized catalytic methods can create conjugated furan-based polymers. wikipedia.org These conjugated materials have interesting electronic and photophysical properties. The acid-catalyzed polymerization of furan derivatives is a known pathway, although it can be complex and sensitive to reaction conditions and the presence of other substances like water or alcohols. rsc.orgrsc.org The propylphenyl group in this compound would likely influence the solubility and processing characteristics of any resulting polymer.

Table 2: Potential Polymer Types from this compound

| Polymer Class | Co-monomer Type | Linkage Type | Potential Properties |

| Polyesters | Dicarboxylic Acid / Diacid Ester | Ester | Improved thermal stability, processability |

| Polyethers | Dihalide / Diol | Ether | Increased flexibility, modified solubility |

| Furan Resins | Self-polymerization or with Furfural (B47365) | Methylene & Ether bridges | Thermosetting behavior, chemical resistance |

This table outlines the theoretical polymer classes that could be synthesized using this compound as a key monomer.

Research into Organic Functional Materials

The combination of a furan ring and a phenyl group creates a conjugated system that is a common structural motif in organic functional materials. nih.gov These materials are used in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov The specific electronic properties of such molecules are determined by the nature of the aromatic rings and any substituents.

Conjugated systems involving furan and phenyl rings can exhibit interesting photophysical properties, including strong absorption and fluorescence. nih.govresearchgate.net The substitution of a phenyl group onto a furan ring can create a molecule with a significant absorption band and strong emission, features that are absent in the individual aromatic precursors. nih.gov By altering the substituents, the emission wavelength and quantum yield can be tuned. For instance, furan-containing nucleoside analogues have been developed as fluorescent probes. nih.gov

The this compound structure could serve as a core for developing new materials. The propyl group enhances solubility in organic solvents, which is crucial for solution-based processing of thin films for electronic devices. The hydroxyl group provides a reactive site for attaching the molecule to other components or surfaces. Research into furan-fused polyheterocyclic systems and other complex furan derivatives continues to yield novel materials with unique electronic and optical characteristics. nih.gov

Table 3: Potential Roles in Organic Functional Materials

| Material Type | Potential Role of the Molecule | Key Structural Feature | Desired Property |

| OLEDs | Emissive Layer or Host Material | Furan-phenyl conjugated system | Tunable light emission, high quantum yield |

| OFETs | Semiconductor Layer | Aromatic core | Charge carrier mobility |

| Organic Sensors | Fluorescent Probe | Responsive conjugated system | Change in fluorescence upon analyte binding |

| OPVs | Donor or Acceptor Material | Electron-rich furan-phenyl core | Efficient light absorption and charge separation |

This table summarizes the potential applications of this compound derivatives in the field of organic electronics and functional materials.

Role in Catalysis Research and Development

While this compound is not itself a catalyst, it serves as a valuable precursor for the synthesis of ligands used in catalysis. The furan ring and the hydroxyl group are both sites that can be functionalized to create molecules capable of coordinating with metal centers. frontiersin.org Ligands containing furan units have been successfully used in catalytic systems for reactions like polymerization. researchgate.net

The development of catalysts is a cornerstone of green chemistry, and furan derivatives, often sourced from biomass, are attractive starting materials. catalysis-summit.com For example, the hydroxyl group of the molecule could be modified to create an imine or a phosphine (B1218219), which are common coordinating groups in transition metal catalysis. These custom ligands can then be combined with metals like rhodium, palladium, or copper to create catalysts for specific chemical transformations, such as hydroamidation or cross-coupling reactions. thieme-connect.comacs.org

Catalysis plays a pivotal role in the synthesis and upgrading of furan derivatives themselves. frontiersin.orgmdpi.com Various catalysts, including zeolites, ionic liquids, and metal complexes, are employed to convert biomass into valuable furan platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). frontiersin.orgnih.gov These platform chemicals are then used to produce a wide range of other compounds, including functionalized alcohols like this compound. catalysis-summit.com

Table 4: Potential as a Ligand Precursor in Catalysis

| Ligand Type | Required Modification | Metal Example | Catalyzed Reaction Example |

| Furan-Imine | Reaction with a primary amine | Zirconium, Titanium | Olefin Polymerization |

| Furan-Phosphine | Substitution with a phosphine group | Palladium, Rhodium | Cross-Coupling, Hydrogenation |

| Furan-Alkoxide | Deprotonation of the alcohol | Various transition metals | Ring-opening polymerization |

This table shows how this compound can be transformed into various ligand types for use in homogeneous catalysis.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, emphasizing the need for processes that are both efficient and environmentally benign. rsc.org For furan (B31954) derivatives, a key focus is the utilization of renewable biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), as starting materials. nih.gov The development of catalytic pathways that convert these platform chemicals into valuable furan-based compounds is a primary goal. nih.govnih.gov

Future synthetic strategies for Furan-3-yl(4-propylphenyl)methanol are expected to move away from multi-step, low-yield processes towards more streamlined and sustainable methods. Research is focused on one-pot reactions and catalytic systems that maximize atom economy—the efficiency of a reaction in converting reactant atoms to the desired product. One promising approach involves the Grignard reaction, a classic and reliable method for forming carbon-carbon bonds. This would typically involve the reaction of a furan-3-yl Grignard reagent with 4-propylbenzaldehyde. An alternative sustainable route could involve the reduction of a corresponding ketone, synthesized via a Friedel-Crafts acylation. The development of catalysts, particularly those based on non-noble metals like iron, cobalt, or copper, is crucial for enhancing the sustainability of these processes. nih.gov

Table 1: Comparison of Synthetic Strategies for Furan-Based Alcohols

| Synthetic Approach | Description | Key Advantages | Relevance to Sustainability |

|---|---|---|---|

| Grignard Reaction | Reaction of an organomagnesium halide (e.g., 3-furylmagnesium bromide) with an aldehyde (e.g., 4-propylbenzaldehyde). | High yield, reliable C-C bond formation. | Can be optimized for higher atom economy; requires stoichiometric Mg. |

| Organolithium Addition | Addition of an organolithium reagent (e.g., 3-lithiated furan) to an aldehyde. | Highly reactive, useful for sterically hindered substrates. | Similar to Grignard; often requires cryogenic temperatures. |

| Catalytic Reduction | Reduction of a precursor ketone (e.g., Furan-3-yl 4-propylphenyl ketone) using a catalyst and a hydrogen source. | High atom economy (especially with H₂), potential for stereoselectivity. | Use of green reducing agents and non-noble metal catalysts enhances sustainability. |

| [3+2] Cyclization | Catalyzed reaction of components like acylacetonitriles and hydroxyacetone (B41140) to form the furan ring. researchgate.net | Builds the furan core from simpler, potentially biomass-derived precursors. | High potential for atom economy and use of renewable feedstocks. researchgate.net |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of chemical reactions. acs.org For furan-based compounds, advanced computational modeling allows researchers to predict structure-reactivity relationships, thereby guiding experimental design and avoiding unnecessary trial-and-error.

A data-driven, three-layer screening strategy that combines in silico substrate mapping with experimental screening has proven effective for discovering new dearomative cycloadditions of heteroarenes like furans. acs.org This approach uses computational tools to predict key properties such as the triplet energies of various substituted furans. For example, in silico mapping has shown that substituents at the C2-position of the furan ring tend to lower the triplet energy more effectively than those at the C3-position. acs.org This predictive insight allows researchers to prioritize substrates that are most likely to undergo a desired transformation under photocatalytic conditions. By understanding how electronic and steric factors influence the excited-state behavior of the furan ring, scientists can more rationally design synthetic routes and catalysts for specific target molecules like this compound. acs.org

Table 2: Computational Methods in Furan Chemistry

| Computational Technique | Application | Predicted Properties | Impact on Research |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure and energy of molecules. | Triplet energies, spin densities, reaction barriers. | Predicts reactivity and guides selection of substrates and catalysts. nih.govacs.org |

| Time-Dependent DFT (TD-DFT) | Modeling excited states and spectroscopic properties. | UV/Vis absorption spectra, excited-state energies. | Essential for understanding photochemical reactions and EDA complexes. acs.org |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Conformational preferences, solvent effects. | Provides insight into dynamic behavior and interaction with biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with physical or biological properties. | Biological activity, toxicity. | Helps in the rational design of new compounds with desired properties. |

Exploration of Stereoselective Synthesis of Chiral this compound

The central carbon atom bonded to the hydroxyl group in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can have different biological activities, making their selective synthesis a critical research area. Stereoselective synthesis aims to produce a single enantiomer, which is crucial for the development of pharmaceuticals and other specialized chemicals. nih.gov

Future research will focus on developing efficient methods to control the stereochemical outcome of the synthesis of this chiral alcohol. Key strategies include the use of chiral catalysts (e.g., in asymmetric reductions of a precursor ketone), chiral auxiliaries, or starting with a chiral pool material. For instance, copper-catalyzed cascade reactions have been used to create furan derivatives with a quaternary stereogenic center as single diastereomers. rsc.org Similarly, the synthesis of key building blocks for HIV protease inhibitors has been achieved through diastereoselective Michael additions to form chiral furan-containing intermediates. nih.gov Applying these principles to this compound will be a significant step toward understanding its potential applications.

Table 3: Strategies for Stereoselective Synthesis

| Method | Description | Example Application |

|---|---|---|

| Asymmetric Catalysis | A chiral catalyst directs the reaction to favor one enantiomer over the other. | Asymmetric reduction of a ketone using a chiral metal-ligand complex. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to guide the stereochemical outcome of a reaction. | Attaching a chiral auxiliary to a furan precursor before a key bond-forming step. |

| Substrate-Controlled Diastereoselection | An existing stereocenter in the starting material influences the creation of a new stereocenter. | Michael addition to a chiral furan-based precursor to create intermediates for HIV protease inhibitors. nih.gov |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | Lipase-catalyzed acylation of a racemic alcohol. |

Design of Furan-Based Scaffolds for Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate biological systems. The furan scaffold is an attractive core for the design of such probes due to its unique chemical properties and its prevalence in bioactive natural products. ijabbr.com The development of furan-based templates for combinatorial synthesis allows for the rapid creation of large libraries of compounds that can be screened for specific biological activities. nih.gov

A particularly innovative application is the use of furan-modified Peptide Nucleic Acids (PNAs) as pro-reactive probes for targeting DNA and RNA. nih.gov In this system, the furan moiety acts as a masked reactive group that can be triggered to form a covalent bond with the target nucleic acid, a process known as interstrand crosslinking. This offers significant advantages, including enhanced potency and the ability to target specific DNA secondary structures like G-quadruplexes. nih.gov By incorporating the this compound structure into such systems, researchers could design novel probes to investigate biological pathways or to develop new diagnostic and therapeutic tools. The bifunctional nature of the molecule allows for further modification, enabling the attachment of reporter tags (like fluorescent dyes) or affinity labels.

Table 4: Applications of Furan-Based Scaffolds in Chemical Biology

| Scaffold Application | Description | Mechanism/Function |

|---|---|---|

| Combinatorial Libraries | A core furan template is decorated with various functional groups to create a diverse set of molecules for screening. nih.gov | Used in high-throughput screening to identify "hit" compounds with desired biological activity. |

| Nucleic Acid Probes | Furan-modified Peptide Nucleic Acids (PNAs) are used to target specific DNA or RNA sequences. nih.gov | The furan acts as a pro-reactive group for covalent bond formation (crosslinking) with the target. nih.gov |

| Bioactive Compound Synthesis | The furan ring serves as a key structural motif in the synthesis of compounds with known biological activity. ijabbr.com | Used as a building block for antibacterial, antifungal, and antiviral agents. ijabbr.comnih.gov |

| Target Pull-Down Assays | Furan-based probes are designed to bind to a specific protein or nucleic acid, allowing for its isolation and identification. nih.gov | The probe is immobilized on a solid support to "pull down" its binding partner from a complex mixture. |

Q & A

Q. Q1. What are the most effective synthetic routes for Furan-3-yl(4-propylphenyl)methanol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on precursor availability. For example:

- Friedel-Crafts approach : React 4-propylbenzaldehyde with furan-3-ylmagnesium bromide under anhydrous conditions (THF, 0°C to RT) .

- Suzuki-Miyaura coupling : Use a palladium catalyst to cross-couple 3-bromofuran with 4-propylphenylboronic acid .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from THF to DMF for better solubility) and catalyst loading (e.g., 2-5 mol% Pd(PPh₃)₄) to minimize side products. Yield improvements (≥70%) are achievable by controlling stoichiometry and purging oxygen .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

Methodological Answer:

- ¹H NMR : The hydroxymethyl group (-CH₂OH) appears as a triplet at δ 4.2–4.5 ppm (coupled with adjacent furan protons). The 4-propylphenyl group shows a triplet for the terminal methyl (δ 0.9–1.1 ppm) and a multiplet for aromatic protons (δ 7.2–7.4 ppm) .

- IR : A broad O-H stretch (~3400 cm⁻¹) and furan ring C-O-C asymmetric stretching (~1250 cm⁻¹) confirm the structure .

- HRMS : Exact mass matching (calc. for C₁₄H₁₆O₂: 224.1205) with isotopic patterns distinguishes it from analogs lacking the propyl group .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituent position on the phenyl ring) influence the compound’s biological activity, and what computational tools validate these effects?

Methodological Answer:

- Substituent Effects : Replace the 4-propyl group with electron-withdrawing groups (e.g., -NO₂) to test antibacterial activity shifts. Use QSAR models to correlate logP values with bioactivity .

- Computational Validation : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces, identifying regions prone to H-bonding (e.g., hydroxymethyl group). Molecular docking (AutoDock Vina) can predict binding affinity to targets like CYP450 enzymes .

Q. Q4. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Assays : Replicate cytotoxicity assays (e.g., MTT) across multiple cell lines (e.g., HEK293 vs. HeLa) under controlled oxygen levels (5% CO₂) to address variability .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., oxidized furan rings) that may explain discrepancies in antimicrobial studies .

- Positive Controls : Include reference compounds (e.g., chloramphenicol for antibacterial tests) to calibrate activity thresholds .